molecular formula C28H28N2O B11034740 (1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11034740
M. Wt: 408.5 g/mol
InChI Key: MLGWUOZIQVXYGZ-UHFFFAOYSA-N
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Description

(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative and a ketone.

    Introduction of the Imino Group: The imino group can be introduced through a condensation reaction with an aldehyde or ketone.

    Functionalization of the Phenyl Rings: The methyl groups on the phenyl rings can be introduced through Friedel-Crafts alkylation or other suitable alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl rings, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s biological activity can be explored for potential applications in drug discovery and development. Its heterocyclic structure is often associated with bioactivity, making it a candidate for screening in various biological assays.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic effects

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance catalytic activity.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoline Quinone (PQQ): A well-known compound with a similar core structure, known for its antioxidant properties.

    Quinoline Derivatives: Compounds with a quinoline core, often used in medicinal chemistry for their bioactivity.

Uniqueness

(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both imino and pyrroloquinoline moieties. This combination of features may impart unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)imino-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C28H28N2O/c1-18-14-19(2)16-21(15-18)29-24-22-12-9-13-23-25(22)30(26(24)31)27(3,4)17-28(23,5)20-10-7-6-8-11-20/h6-16H,17H2,1-5H3

InChI Key

MLGWUOZIQVXYGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)C

Origin of Product

United States

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